N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14986310
InChI: InChI=1S/C22H22ClN3O3/c23-17-5-3-6-18(15-17)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,24,28)
SMILES:
Molecular Formula: C22H22ClN3O3
Molecular Weight: 411.9 g/mol

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC14986310

Molecular Formula: C22H22ClN3O3

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C22H22ClN3O3
Molecular Weight 411.9 g/mol
IUPAC Name N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H22ClN3O3/c23-17-5-3-6-18(15-17)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,24,28)
Standard InChI Key OUQWWUKUKZICGD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4O3

Introduction

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its benzofuran nucleus linked to a piperazine moiety through a propyl chain. The compound's CAS number is 1010871-21-2, and it has been studied for its diverse biological activities, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Receptor Modulation

It interacts with neurotransmitter receptors, which may influence signal transduction pathways associated with mood regulation and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Other Potential Applications

The compound has also been associated with anti-HIV activity and other medicinal properties, as indicated by research focusing on similar chemical structures and their biological effects.

Synthesis and Chemical Reactions

The synthesis of N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves several key steps, including the formation of the benzofuran nucleus and the attachment of the piperazine moiety. Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

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